

YZL-51N: A Novel SIRT7 Inhibitor with Potent Anti-Tumor Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: YZL-51N

Cat. No.: B15583624

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-tumor activity of **YZL-51N**, a novel and selective inhibitor of Sirtuin 7 (SIRT7). **YZL-51N**, initially isolated from cockroach (*Periplaneta americana*) extracts, demonstrates significant potential as a therapeutic agent, particularly in the context of colorectal cancer. This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols for its evaluation, and visualizes the critical pathways and workflows involved in its activity.

Mechanism of Action

YZL-51N functions as a selective inhibitor of SIRT7, an NAD⁺-dependent histone deacetylase that plays a pivotal role in the DNA damage response (DDR).[1][2] The primary mechanism of **YZL-51N** involves its competition with the coenzyme NAD⁺ for binding to SIRT7.[1] By occupying the NAD⁺ binding pocket, **YZL-51N** effectively impairs the enzymatic activity of SIRT7.[1][3]

A key downstream effect of SIRT7 inhibition by **YZL-51N** is the disruption of DNA damage repair processes within cancer cells.[1][3] SIRT7 is known to deacetylate histone H3 at lysine 18 (H3K18ac) in response to DNA double-strand breaks (DSBs), a crucial step for the recruitment of DNA repair machinery.[1] By inhibiting SIRT7, **YZL-51N** prevents this deacetylation, leading to an accumulation of H3K18ac at damage sites.[1] This, in turn, weakens the repair of DSBs through both the Homologous Recombination (HR) and Non-

Homologous End Joining (NHEJ) pathways, leading to increased chromatin instability.[1] The compromised DNA repair capacity ultimately suppresses the survival of cancer cells.[1][3]

Furthermore, **YZL-51N** has been shown to exhibit a synergistic anti-cancer effect when used in combination with chemotherapeutic agents like etoposide and sensitizes cancer cells to ionizing radiation (IR).[1]

Quantitative Data Summary

The anti-tumor activity and inhibitory potential of **YZL-51N** have been quantified in several key experiments. The following tables summarize the available data.

Parameter	Value	Cell Lines/Model
IC50 (SIRT7 Inhibition)	12.71 μ M	In vitro enzymatic assay
Effective Concentration	0-40 μ M	HCT116 and HT29 cells (for H3K18ac increase)
In Vivo Efficacy	15 mg/kg (subcutaneous injection)	HCT116 xenograft model (resulted in reduced tumor volume)

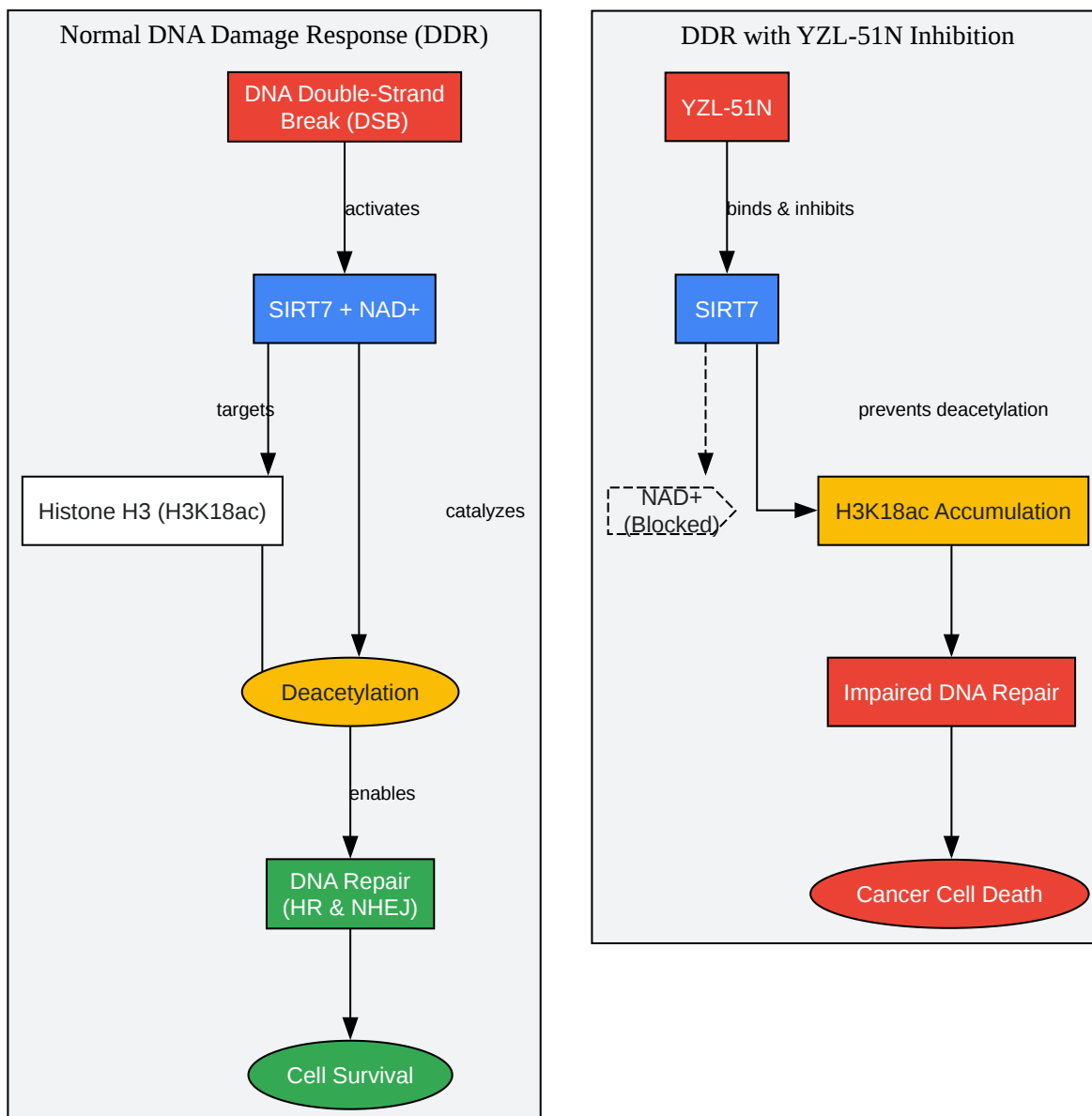
Table 1: In Vitro and In Vivo Efficacy of **YZL-51N**.[\[3\]](#)

Cell Line	Outcome
HCT116 (colorectal cancer)	Decreased cell proliferation
HT29 (colorectal cancer)	Decreased cell proliferation
SW620 (colorectal cancer)	Decreased cell proliferation

Table 2: Effect of **YZL-51N** on Colorectal Cancer Cell Proliferation.[\[1\]](#)

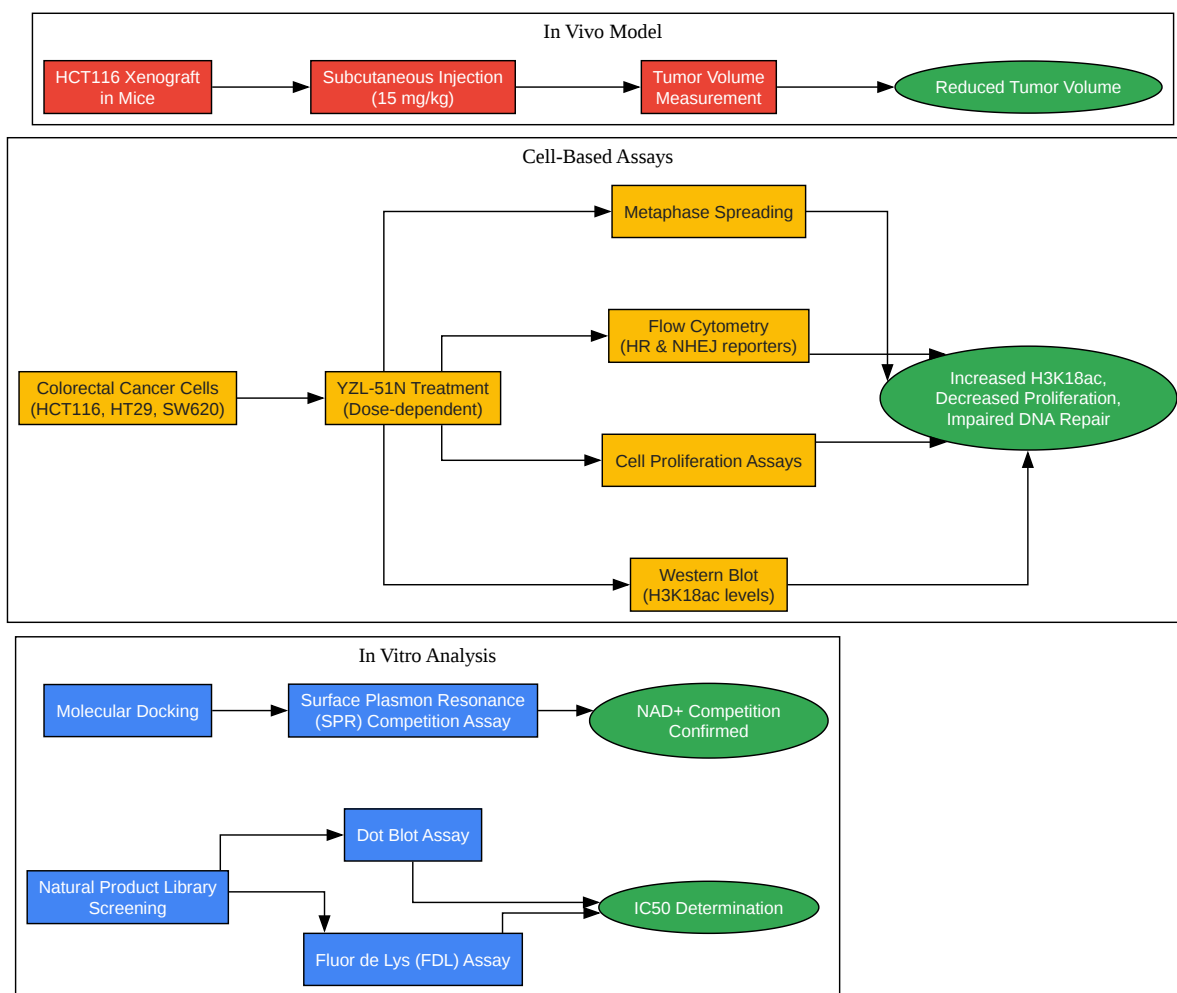
Signaling Pathway and Mechanism Visualization

The following diagrams illustrate the mechanism of action of **YZL-51N** and the experimental workflows used to characterize it.



[Click to download full resolution via product page](#)

Caption: Mechanism of **YZL-51N** as a SIRT7 inhibitor in the DNA damage response.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the investigation of **YZL-51N**'s anti-tumor activity.

Experimental Protocols

Detailed experimental protocols are critical for the replication and validation of these findings. The following outlines the methodologies for key experiments performed in the characterization of **YZL-51N**.

SIRT7 Inhibition Assays (Fluor de Lys & Dot Blot)

- Objective: To identify and quantify the inhibitory activity of **YZL-51N** against SIRT7.
- Methodology:
 - Fluor de Lys (FDL) Assay: A synthesized peptide substrate containing an acetylated lysine residue and a fluorophore (e.g., 7-methoxycoumarin-4-acetic acid) is used.[\[1\]](#)
 - In the presence of SIRT7 and NAD⁺, the peptide is deacetylated.
 - A developer solution is added that reacts with the deacetylated peptide to produce a fluorescent signal.
 - **YZL-51N** is added at various concentrations to measure its ability to reduce the fluorescent signal, from which the IC₅₀ value is calculated.[\[1\]](#)
 - Dot Blot Assay: This serves as a parallel screening platform to validate the findings from the FDL assay.[\[1\]](#)

NAD⁺ Competition Assay (Surface Plasmon Resonance - SPR)

- Objective: To confirm that **YZL-51N** competes with NAD⁺ for binding to SIRT7.
- Methodology:
 - SIRT7 is immobilized on an SPR sensor chip.
 - An A-AB-A injection model is employed.[\[1\]](#)

- First, a series of NAD⁺ concentrations are injected to establish a baseline binding signal to SIRT7.
- Subsequently, a mixture of NAD⁺ and **YZL-51N** is injected.
- A decrease in the binding signal of NAD⁺ in the presence of **YZL-51N** indicates competitive binding.^[1]

Cellular H3K18ac Level Analysis (Western Blot)

- Objective: To measure the effect of **YZL-51N** on the deacetylation of SIRT7's substrate, H3K18, in cancer cells.
- Methodology:
 - Colorectal cancer cell lines (HCT116, HT29) are treated with increasing concentrations of **YZL-51N** (e.g., 0-40 μ M) for a specified time (e.g., 8 hours).^[3]
 - Histones are extracted from the cell nuclei.
 - Proteins are separated by SDS-PAGE and transferred to a membrane.
 - The membrane is probed with primary antibodies specific for H3K18ac and a loading control (e.g., total Histone H3).
 - Secondary antibodies conjugated to a detection enzyme are used to visualize the protein bands. An increase in the H3K18ac signal relative to the control indicates SIRT7 inhibition.^[1]

DNA Repair Pathway Analysis (Flow Cytometry)

- Objective: To determine the effect of **YZL-51N** on Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ) DNA repair pathways.
- Methodology:
 - Reporter cell lines, such as DR-HCT116 (for HR) and EJ5-HCT116 (for NHEJ), which contain a GFP reporter cassette that becomes active upon successful repair, are utilized.

- Cells are treated with **YZL-51N** in a dose-dependent manner.
- DNA damage is induced (e.g., via ionizing radiation).
- After a recovery period, the percentage of GFP-positive cells is quantified by flow cytometry.
- A reduction in the GFP signal in treated cells compared to controls indicates downregulation of the respective repair pathway.[\[1\]](#)

In Vivo Tumor Growth Inhibition (Xenograft Model)

- Objective: To evaluate the anti-tumor efficacy of **YZL-51N** in a living organism.
- Methodology:
 - Immunocompromised mice are subcutaneously injected with human colorectal cancer cells (e.g., HCT116) to establish tumors.
 - Once tumors reach a palpable size, mice are randomized into treatment and control groups.
 - The treatment group receives **YZL-51N** (e.g., 15 mg/kg) via a specified route (e.g., subcutaneous injection) and schedule.[\[3\]](#)
 - The control group receives a vehicle solution.
 - Tumor volume is measured regularly throughout the study. A significant reduction in tumor volume in the treated group compared to the control group indicates anti-tumor activity.[\[3\]](#)

Conclusion

YZL-51N is a promising anti-tumor agent that acts as a selective, NAD⁺-competitive inhibitor of SIRT7. By impairing DNA damage repair in cancer cells, it leads to decreased cell proliferation and reduced tumor growth. The data presented in this guide underscore its potential for further preclinical and clinical development, particularly as a monotherapy or in combination with existing chemo- and radiotherapies for colorectal and potentially other cancers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. YZL-51N functions as a selective inhibitor of SIRT7 by NAD⁺ competition to impede DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Anticancer Activity and Mechanism of Action of an Aziridiny Galactopyranoside [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [YZL-51N: A Novel SIRT7 Inhibitor with Potent Anti-Tumor Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15583624#investigating-the-anti-tumor-activity-of-yzl-51n]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com